molecular formula C9H12BrNO B8256110 (S)-1-(4-Bromophenyl)-2-methoxyethanamine

(S)-1-(4-Bromophenyl)-2-methoxyethanamine

Cat. No.: B8256110
M. Wt: 230.10 g/mol
InChI Key: AOPHCXXWOIWZSC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Bromophenyl)-2-methoxyethanamine (CAS: 1270557-79-3) is a chiral amine with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.10 g/mol . Its structure comprises a 4-bromophenyl group attached to an ethanamine backbone, with a methoxy (-OCH₃) substituent at the second carbon of the ethanamine chain. The (S)-configuration at the chiral center confers stereospecificity, which is critical for interactions in biological systems or asymmetric synthesis.

Properties

IUPAC Name

(1S)-1-(4-bromophenyl)-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,9H,6,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPHCXXWOIWZSC-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromophenyl)-2-methoxyethanamine typically involves the following steps:

    Bromination: The starting material, phenyl ethanamine, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.

    Methoxylation: The brominated intermediate is then subjected to methoxylation to attach the methoxy group to the ethanamine chain.

Industrial Production Methods

Industrial production of (S)-1-(4-Bromophenyl)-2-methoxyethanamine often employs optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the bromination and methoxylation processes.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromophenyl)-2-methoxyethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution: Products vary depending on the substituent introduced.

    Oxidation: Typically results in the formation of carboxylic acids or ketones.

    Reduction: Leads to the formation of amines or alcohols.

Scientific Research Applications

(S)-1-(4-Bromophenyl)-2-methoxyethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its effects on biological systems.

    Industrial Applications: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of (S)-1-(4-Bromophenyl)-2-methoxyethanamine, highlighting differences in substituents and physicochemical properties:

Compound Name (CAS) Substituents on Phenyl Ring Substituents on Ethanamine Chain Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
(S)-1-(4-Bromophenyl)-2-methoxyethanamine (1270557-79-3) 4-Bromo 2-methoxy C₉H₁₂BrNO 230.10 Reference compound
(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine (1241677-54-2) 4-Bromo, 2,6-difluoro None C₈H₈BrF₂N 236.06 Additional fluorine atoms at phenyl positions 2 and 6; lacks methoxy
(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine (949160-14-9) 4-Bromo, 2-methoxy None C₉H₁₂BrNO 230.10 Methoxy on phenyl (not ethanamine); altered electronic distribution
(S)-1-(4-Bromophenyl)ethanamine (27298-97-1) 4-Bromo None C₈H₁₀BrN 200.08 Lacks methoxy; reduced steric hindrance and solubility
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl (2109874-10-2) 4-Bromo, 3-fluoro None C₈H₁₀BrClFN 254.53 Fluorine at phenyl position 3; hydrochloride salt enhances stability
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl (336105-43-2) 4-Bromo 2,2,2-trifluoro C₈H₈BrF₃N·HCl 288.52 Trifluoroethyl group; strong electron-withdrawing effects

Impact of Substituents on Physicochemical and Pharmacological Properties

Methoxy Position: In the target compound, the methoxy group on the ethanamine chain enhances solubility in polar solvents compared to analogues lacking this group (e.g., (S)-1-(4-Bromophenyl)ethanamine) .

Halogen Substitutions :

  • Bromine at the para position increases lipophilicity, aiding membrane permeability. Fluorine substitutions (e.g., 2,6-difluoro or 3-fluoro) introduce electronegativity, affecting electronic distribution and metabolic stability .
  • Trifluoroethyl derivatives (e.g., (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl) exhibit enhanced resistance to oxidative metabolism due to the strong electron-withdrawing effect of CF₃ .

Stereochemistry :

  • The (S)-configuration is critical for chiral recognition in biological systems. For example, (S)-1-(4-Bromophenyl)ethanamine shows higher binding affinity to certain amine receptors compared to its (R)-enantiomer .

Salt Forms :

  • Hydrochloride salts (e.g., (S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl) improve crystallinity and stability, facilitating formulation in drug development .

Biological Activity

(S)-1-(4-Bromophenyl)-2-methoxyethanamine, also known as a derivative of phenethylamine, is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of (S)-1-(4-Bromophenyl)-2-methoxyethanamine can be described as follows:

  • IUPAC Name : (S)-1-(4-bromophenyl)-2-methoxyethanamine
  • Molecular Formula : C10H12BrN
  • CAS Number : [B8256110]

The synthesis typically involves the bromination of 4-methylphenyl derivatives followed by amination to introduce the methoxy group. The synthesis process can be summarized in the following steps:

  • Bromination : A 4-methylphenyl compound is brominated to introduce a bromine atom at the para position.
  • Amination : The resulting brominated intermediate is reacted with methoxyethanamine.
  • Resolution : The racemic mixture is resolved to isolate the desired enantiomer.

The biological activity of (S)-1-(4-Bromophenyl)-2-methoxyethanamine is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a selective monoamine reuptake inhibitor, affecting serotonin and dopamine levels in the brain. This modulation can lead to several pharmacological effects, including:

  • Mood Enhancement : Potential antidepressant properties due to serotonin reuptake inhibition.
  • Cognitive Effects : Influence on dopamine pathways may enhance cognitive functions.

Biological Activity Data

The following table summarizes key biological activities and findings related to (S)-1-(4-Bromophenyl)-2-methoxyethanamine:

Activity TypeDescriptionReference
Antidepressant EffectsDemonstrated potential in increasing serotonin levels
Neuroprotective EffectsExhibited protective effects against neurotoxicity in vitro
Receptor BindingShowed affinity for serotonin and dopamine receptors
Enzyme InhibitionInhibited specific enzymes involved in neurotransmitter metabolism

Study 1: Antidepressant Activity

A study conducted on animal models indicated that (S)-1-(4-Bromophenyl)-2-methoxyethanamine exhibited significant antidepressant-like activity when administered at varying doses. Behavioral tests such as the forced swim test showed reduced immobility time in treated groups compared to controls, suggesting enhanced mood states.

Study 2: Neuroprotective Properties

In vitro studies demonstrated that (S)-1-(4-Bromophenyl)-2-methoxyethanamine protected neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to its ability to modulate intracellular signaling pathways associated with cell survival.

Q & A

Basic: What are the optimal synthetic routes for (S)-1-(4-Bromophenyl)-2-methoxyethanamine to ensure high enantiomeric purity?

Answer:
The synthesis of (S)-1-(4-Bromophenyl)-2-methoxyethanamine typically involves asymmetric reduction of a ketone precursor or resolution of racemic mixtures. Key strategies include:

  • Chiral Catalysts : Use of enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of imine intermediates, achieving enantiomeric excess (ee) >95% .
  • Chromatographic Resolution : Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) to isolate the (S)-enantiomer .

Critical Parameter : Reaction temperature control (<0°C) minimizes racemization during nucleophilic substitution steps involving methoxy groups .

Advanced: How can researchers resolve contradictions in reported pharmacological activities of (S)-1-(4-Bromophenyl)-2-methoxyethanamine across different studies?

Answer:
Discrepancies in pharmacological data often arise from variations in:

  • Purity and Stereochemical Integrity : Validate enantiomeric purity via chiral HPLC and circular dichroism (CD) spectroscopy. Impurities as low as 2% can skew receptor-binding assays .
  • Experimental Models : Differences in cell lines (e.g., HEK-293 vs. CHO-K1) or animal models may alter receptor expression profiles. Standardize assays using validated models (e.g., µ-opioid receptor-transfected cells) .
  • Data Normalization : Use internal controls (e.g., reference agonists like DAMGO for opioid studies) to ensure cross-study comparability .

Methodological Recommendation : Replicate studies under harmonized conditions (e.g., pH 7.4 buffer, 37°C) and report full synthetic protocols to enable reproducibility .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing (S)-1-(4-Bromophenyl)-2-methoxyethanamine?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., methoxy group at δ 3.3–3.5 ppm, bromophenyl aromatic protons at δ 7.2–7.6 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .
  • HPLC-MS :
    • Chiral HPLC : Quantify enantiomeric purity using Chiralpak AD-H columns (hexane:isopropanol = 90:10, 1 mL/min) .
    • High-Resolution MS : Confirm molecular formula (C₉H₁₂BrNO; [M+H]⁺ = 230.1017) with <2 ppm error .

Advanced: What computational strategies are recommended for modeling the receptor-ligand interactions of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes to targets like serotonin receptors (5-HT₂A). Prioritize docking grids based on cryo-EM structures (e.g., PDB ID: 6WGT) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in lipid bilayers (e.g., POPC membranes) for 100 ns to assess stability of hydrogen bonds between the methoxy group and Thr194 (5-HT₂A) .
  • Free Energy Perturbation (FEP) : Compare binding affinities of (S)- and (R)-enantiomers to explain stereoselective activity .

Basic: What strategies mitigate racemization during the synthesis of (S)-1-(4-Bromophenyl)-2-methoxyethanamine?

Answer:

  • Low-Temperature Conditions : Conduct nucleophilic substitutions (e.g., methoxy introduction) at –20°C to prevent base-induced racemization .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the amine during methoxylation steps .
  • In Situ Monitoring : Track enantiomeric ratio via inline FTIR or polarimetry during critical steps .

Advanced: How does the stereochemistry of (S)-1-(4-Bromophenyl)-2-methoxyethanamine influence its interaction with monoamine transporters?

Answer:
The (S)-enantiomer exhibits higher affinity for serotonin transporters (SERT) due to:

  • Stereoelectronic Effects : Optimal alignment of the methoxy group with SERT’s hydrophobic pocket (e.g., π-stacking with Phe341) .
  • Enantiomer-Specific Inhibition : (S)-form shows IC₅₀ = 12 nM vs. (R)-form (IC₅₀ = 220 nM) in radioligand displacement assays .
    Validation : Perform competitive binding assays with [³H]citalopram and compare ΔG values via isothermal titration calorimetry (ITC) .

Basic: How can X-ray crystallography confirm the absolute configuration of (S)-1-(4-Bromophenyl)-2-methoxyethanamine?

Answer:

  • Single-Crystal Growth : Recrystallize from ethanol/water (1:1) to obtain needle-shaped crystals suitable for diffraction .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (via Olex2) solves the structure, with Flack parameter = 0.02 confirming the (S)-configuration .
  • Key Metrics : R₁ < 5%, C—Br bond length ~1.90 Å, and methoxy torsion angle ≈ 60° .

Advanced: Design a study to compare the effects of halogen substituents (Br vs. F) on the biological activity of methoxy-substituted phenylalkylamines.

Answer:
Experimental Design :

Synthesis : Prepare (S)-1-(4-Bromophenyl)-2-methoxyethanamine and its 4-fluoro analog.

Pharmacological Assays :

  • In Vitro : Measure IC₅₀ for dopamine (DAT) and norepinephrine (NET) transporters using [³H]WIN-35,428 and [³H]nisoxetine .
  • In Vivo : Assess locomotor activity in C57BL/6 mice (dose range: 1–10 mg/kg).

Computational Analysis :

  • Calculate electrostatic potential maps to compare halogen bonding (Br: σ-hole vs. F: lone pairs) .
  • Correlate Hammett constants (σₚ: Br = +0.23, F = +0.06) with logP and EC₅₀ values .

Expected Outcome : Bromine’s higher lipophilicity enhances blood-brain barrier penetration, increasing in vivo potency despite lower σ-hole interaction energy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.